6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane
Description
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a pyridine ring attached to an azaspiroheptane core. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various applications in scientific research and industry.
Properties
IUPAC Name |
6-pyridin-2-yloxy-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-4-13-10(3-1)14-9-5-11(6-9)7-12-8-11/h1-4,9,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWBRNEURDCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)OC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane typically involves the reaction of pyridine derivatives with azaspiroheptane precursors. One common method includes the use of pyridine-2-ol as a starting material, which undergoes nucleophilic substitution with a suitable azaspiroheptane derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites of target proteins, thereby influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with non-coplanar exit vectors, used in various bioactive compounds.
6-methylisocytosine: A pyrimidine derivative with similar structural features, used in medicinal chemistry.
Uniqueness
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane stands out due to its spirocyclic structure combined with a pyridine ring, which provides unique steric and electronic properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Overview
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a pyridine ring linked to an azaspiroheptane core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : This compound has been shown to inhibit collagen prolyl 4-hydroxylases, which are essential for collagen biosynthesis. By binding to the active sites of these enzymes, it disrupts normal cellular processes, potentially leading to cell death due to impaired mitochondrial function.
- Cell Signaling Modulation : It influences critical signaling pathways such as the Hedgehog signaling pathway, which plays a role in cell differentiation and proliferation. This modulation can affect gene expression and cellular metabolism, highlighting its potential as a therapeutic agent in cancer and other diseases.
The compound exhibits significant biochemical properties:
- Binding Affinity : It demonstrates specific binding interactions with biomolecules, which are crucial for its biological effects.
- Cellular Effects : Studies indicate that it can alter cellular processes, impacting cell survival and proliferation rates.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells through mitochondrial disruption.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, making it a candidate for further exploration in treating infections.
Case Studies
A selection of case studies highlights the compound's biological relevance:
- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound reduced the viability of several cancer cell lines significantly, suggesting its potential as an anticancer agent.
- Enzyme Inhibition Assays : Assays conducted on collagen prolyl 4-hydroxylases showed a marked decrease in enzyme activity upon treatment with this compound, confirming its role as an inhibitor.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Spiro[3.3]heptane | Saturated spirocyclic | Various bioactive compounds |
| 6-Methylisocytosine | Pyrimidine derivative | Medicinal chemistry applications |
The unique spirocyclic structure combined with the pyridine ring endows this compound with distinct steric and electronic properties that enhance its biological activity compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
